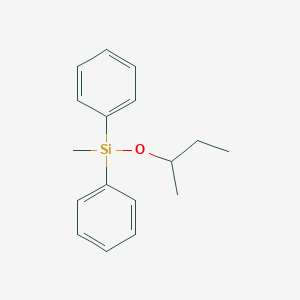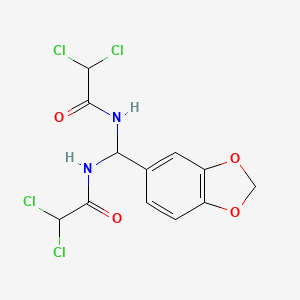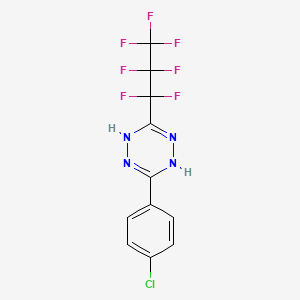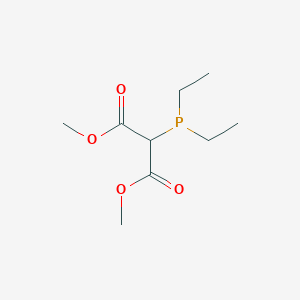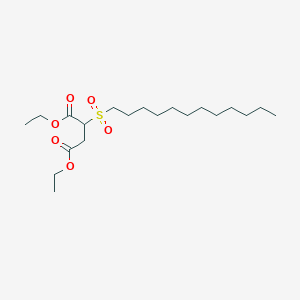
Diethyl 2-(dodecane-1-sulfonyl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(dodecane-1-sulfonyl)butanedioate is a chemical compound with the molecular formula C18H34O6S It is a derivative of butanedioic acid, featuring a dodecane-1-sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(dodecane-1-sulfonyl)butanedioate typically involves the esterification of butanedioic acid with ethanol in the presence of a strong acid catalyst. The dodecane-1-sulfonyl group is introduced through a sulfonylation reaction, where dodecane-1-sulfonyl chloride reacts with the diethyl ester of butanedioic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(dodecane-1-sulfonyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Diethyl 2-(dodecane-1-hydroxy)butanedioate.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(dodecane-1-sulfonyl)butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfonyl group, which can interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Diethyl 2-(dodecane-1-sulfonyl)butanedioate involves its interaction with molecular targets through its sulfonyl group. This group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ester groups can also undergo hydrolysis, releasing butanedioic acid derivatives that may have biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl butanedioate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Dodecane-1-sulfonyl chloride: Contains the sulfonyl group but lacks the ester functionality, limiting its applications in ester-based reactions.
Uniqueness
Diethyl 2-(dodecane-1-sulfonyl)butanedioate is unique due to the presence of both ester and sulfonyl functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
60713-27-1 |
|---|---|
Molekularformel |
C20H38O6S |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
diethyl 2-dodecylsulfonylbutanedioate |
InChI |
InChI=1S/C20H38O6S/c1-4-7-8-9-10-11-12-13-14-15-16-27(23,24)18(20(22)26-6-3)17-19(21)25-5-2/h18H,4-17H2,1-3H3 |
InChI-Schlüssel |
PXIVRQAVKMWTJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCS(=O)(=O)C(CC(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


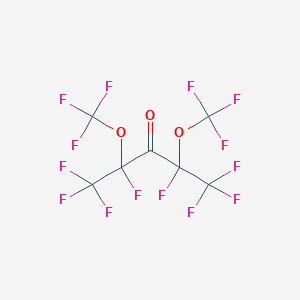
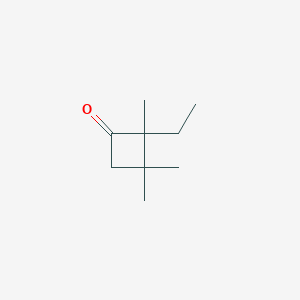
![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)
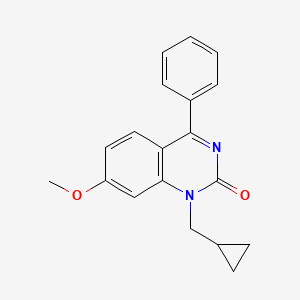
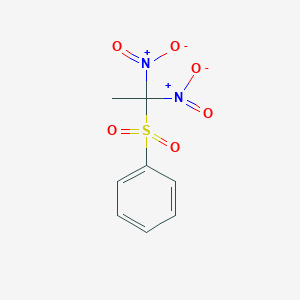
![1-(Methylsulfanyl)-4-{(Z)-[4-(methylsulfanyl)-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14608052.png)
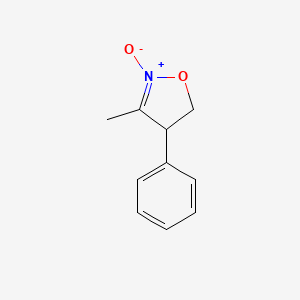
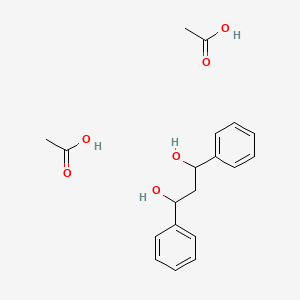
![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)
